molecular formula C12H17NO2 B14754972 (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine

(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine

Cat. No.: B14754972
M. Wt: 207.27 g/mol
InChI Key: QDPNOFVFBQDGHG-JTQLQIEISA-N
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Description

(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable amine under controlled conditions. The process may include steps such as reduction, cyclization, and purification to obtain the desired chiral product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and chromatographic purification are commonly employed .

Chemical Reactions Analysis

Types of Reactions: (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated pyrrolidine derivative .

Scientific Research Applications

(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level .

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles

Comparison: (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine is unique due to its chiral nature and specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3/t10-/m0/s1

InChI Key

QDPNOFVFBQDGHG-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCCN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)OC

Origin of Product

United States

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